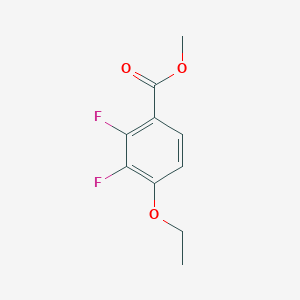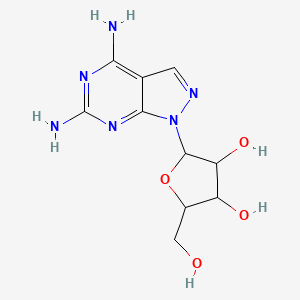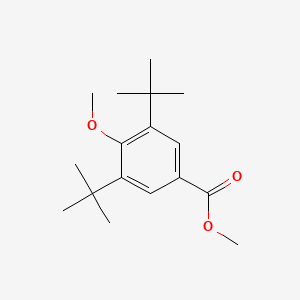
(Heptane-1,7-diyl)bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,7-heptanediylbis[diphenyl-] is a tertiary phosphine compound characterized by the presence of two diphenylphosphine groups connected by a heptane chain. This compound is known for its applications in various fields, including catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, 1,7-heptanediylbis[diphenyl-] can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents . Another method includes the addition of P–H to unsaturated compounds . The reduction of phosphine oxides and related compounds is also a viable route . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of phosphine compounds often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the desired purity of the final product. Industrial production may also involve additional steps for purification and stabilization of the compound.
化学反応の分析
Types of Reactions
Phosphine, 1,7-heptanediylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction converts the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert phosphine oxides back to phosphines.
Substitution: Phosphines can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and reducing agents like silanes . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. The specific products depend on the reagents and conditions used.
科学的研究の応用
Phosphine, 1,7-heptanediylbis[diphenyl-] has a wide range of applications in scientific research:
作用機序
The mechanism of action of phosphine, 1,7-heptanediylbis[diphenyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes . This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
Similar compounds to phosphine, 1,7-heptanediylbis[diphenyl-] include:
1,1-Diphosphines: These compounds have two phosphine groups linked by a single methylene or methine group.
Divinylphosphines: These compounds feature vinyl groups attached to the phosphine.
Phosphine Oxides: These are oxidized forms of phosphines and are often used as intermediates in synthesis.
Uniqueness
Phosphine, 1,7-heptanediylbis[diphenyl-] is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and selectivity.
特性
CAS番号 |
64730-63-8 |
|---|---|
分子式 |
C31H34P2 |
分子量 |
468.5 g/mol |
IUPAC名 |
7-diphenylphosphanylheptyl(diphenyl)phosphane |
InChI |
InChI=1S/C31H34P2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChIキー |
MVWPQXNRKPOFAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)



![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)


